Oral Bivamelagon vs. Injectable Setmelanotide: Comparable BMI Reduction with Differentiated Route of Administration
In a post-hoc analysis comparing Phase 2 bivamelagon data to prior setmelanotide trials, bivamelagon demonstrated BMI reduction comparable to the approved injectable MC4R agonist setmelanotide in patients with acquired hypothalamic obesity [1]. Setmelanotide achieved mean BMI reductions of -9.7% (Phase 2, n=59) at 12 weeks and -10.5% (Phase 3, n=64) at 16 weeks, while bivamelagon achieved -8.8% (400mg, n=6) and -10.1% (600mg, n=7) at 14 weeks [1]. Notably, bivamelagon's oral formulation eliminates the daily subcutaneous injection burden associated with setmelanotide while delivering statistically significant efficacy: the 600mg cohort achieved -9.3% BMI reduction (p=0.0004) versus placebo's +2.2% increase [2].
| Evidence Dimension | Mean BMI reduction from baseline in hypothalamic obesity patients |
|---|---|
| Target Compound Data | -8.8% (400mg, 14 weeks, n=6); -10.1% (600mg, 14 weeks, n=7) |
| Comparator Or Baseline | Setmelanotide: -9.7% (12 weeks, n=59); -10.5% (16 weeks, n=64) |
| Quantified Difference | Comparable magnitude of BMI reduction; oral route vs. subcutaneous injection |
| Conditions | Post-hoc analysis of Phase 2 SIGNAL trial (bivamelagon) vs. Phase 2 and Phase 3 trials of setmelanotide; patients with acquired hypothalamic obesity; subset excluding concomitant GLP-1 therapy |
Why This Matters
This head-to-head efficacy comparison confirms bivamelagon achieves clinically meaningful weight reduction equivalent to the approved injectable standard while offering oral administration—a decisive factor for procurement decisions involving patient adherence, formulation requirements, and route-of-administration preference.
- [1] CheckOrphan. Rhythm Pharmaceuticals' Oral MC4R Agonist Bivamelagon Shows Significant BMI Reduction in Phase 2 Acquired Hypothalamic Obesity Trial. July 2025. View Source
- [2] Rhythm Pharmaceuticals, Inc. Press Release: Rhythm Pharmaceuticals Presents Data on MC4R Agonists Setmelanotide and Bivamelagon at ENDO 2025. July 12, 2025. View Source
